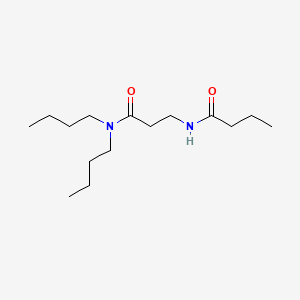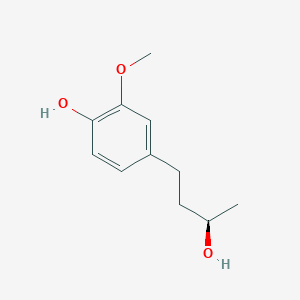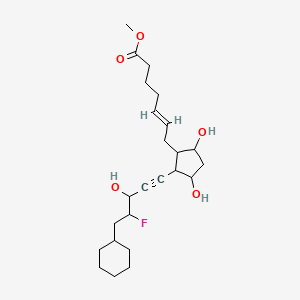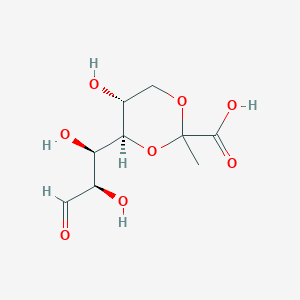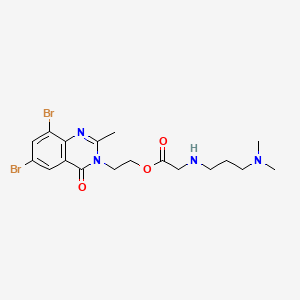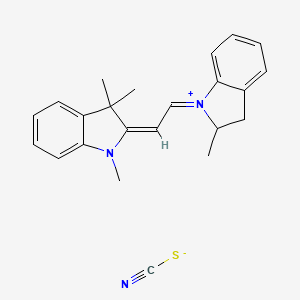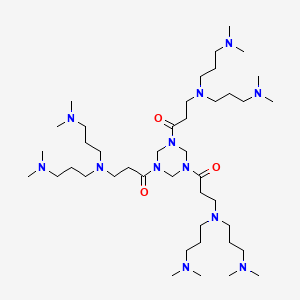
5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene: is a chemical compound that belongs to the class of dibenzocycloheptenes. This compound is characterized by the presence of a piperidine ring attached to the dibenzocycloheptene structure. It has been studied for its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene typically involves the reaction of dibenzocycloheptene derivatives with piperidine under specific conditions. One common method is the reductive amination of sterically hindered arylaminoketones using a modified Leuckart reaction . This reaction involves the use of formamide and formic acid as reagents, and the reaction is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including its effects on the central nervous system. It has shown promise as a potential therapeutic agent for neurological disorders.
Medicine: In medicine, this compound has been investigated for its analgesic and anti-inflammatory properties
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter systems, including serotonin and dopamine receptors .
Vergleich Mit ähnlichen Verbindungen
Etonitazene: A benzimidazole derivative with potent opioid effects.
Metonitazene: Another benzimidazole opioid with similar pharmacological properties.
Isotonitazene: A structurally related compound with high potency as an opioid.
Uniqueness: 5-(N-Piperidino)-10,11-dihydro-5H-dibenzocycloheptene is unique due to its specific chemical structure, which combines the dibenzocycloheptene core with a piperidine ring. This structural combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
74764-62-8 |
|---|---|
Molekularformel |
C20H23N |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidine |
InChI |
InChI=1S/C20H23N/c1-6-14-21(15-7-1)20-18-10-4-2-8-16(18)12-13-17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2 |
InChI-Schlüssel |
SWEXRMKEMIMJHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2C3=CC=CC=C3CCC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




